molecular formula C11H10N2O B8481550 6-Quinoxalinepropanal

6-Quinoxalinepropanal

Cat. No.: B8481550
M. Wt: 186.21 g/mol
InChI Key: DFANSTWBOAQGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Quinoxalinepropanal is a quinoxaline derivative characterized by a propanal (CH₂CH₂CHO) substituent at the 6-position of the quinoxaline core. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring, renowned for their diverse pharmacological and industrial applications . The propanal moiety in this compound introduces unique electronic and steric properties, influencing its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-quinoxalin-6-ylpropanal

InChI

InChI=1S/C11H10N2O/c14-7-1-2-9-3-4-10-11(8-9)13-6-5-12-10/h3-8H,1-2H2

InChI Key

DFANSTWBOAQGIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Quinoxalinepropanal typically involves the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds. One common method is the reaction of o-phenylenediamine with crotonaldehyde under acidic conditions to form the quinoxaline ring, followed by further functionalization to introduce the propanal group .

Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 6-Quinoxalinepropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 3-quinoxalin-6-ylpropanol, using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Quinoxalinepropanal involves its interaction with specific molecular targets. For instance, quinoxaline derivatives have been shown to inhibit the activity of certain kinases, such as the transforming growth factor-β (TGF-β) type I receptor kinase. This inhibition occurs through the binding of the quinoxaline moiety to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinoxaline derivatives are highly dependent on substituent type and position. Below is a comparative table of key analogues:

Compound Substituent(s) Key Properties
6-Quinoxalinepropanal 6-CH₂CH₂CHO Propanal group enhances electrophilicity; potential for Schiff base formation .
6-Pentyl-6H-indolo[2,3-b]quinoxaline (11k) 6-pentyl, fused indole ring Increased lipophilicity due to pentyl chain; indole fusion enhances π-stacking for optoelectronic applications .
Thiazolo[4,5-b]quinoxaline derivatives Fused thiazole ring Improved thermal stability and antimicrobial activity due to sulfur heteroatoms .
4-(3-Methyl-quinoxalin-2-yl)-pyrimidin-2-ylamine Pyrimidine-amine substituent Dual heterocyclic system enhances DNA intercalation, showing anticancer potential .

Pharmacological Activity

Quinoxaline derivatives exhibit broad bioactivity, but substituents dictate specificity:

  • Antimicrobial: Thiazolo[4,5-b]quinoxalines show enhanced activity due to sulfur atoms disrupting microbial membranes .
  • Anticancer: Pyrimidine-amine derivatives () inhibit topoisomerase II, while this compound’s propanal may target aldehyde dehydrogenase (ALDH)-positive cancers .
  • Anti-inflammatory : derivatives with trimethoxyphenyl groups reduce COX-2 expression; propanal’s electrophilicity may modulate NF-κB pathways .

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